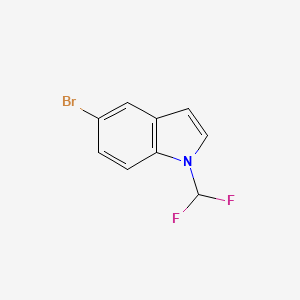

5-bromo-1-(difluoromethyl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

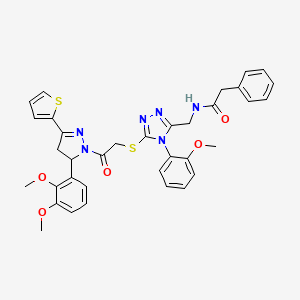

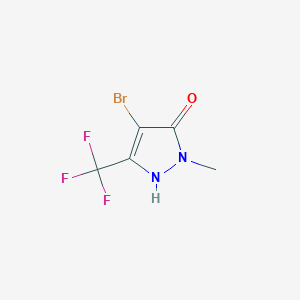

5-bromo-1-(difluoromethyl)-1H-indole, commonly known as BDFI, is a chemical compound with a molecular formula of C9H5BrF2N. BDFI is a halogenated indole derivative that has been extensively researched for its potential applications in the fields of medicinal chemistry and pharmacology.

Scientific Research Applications

Crystal Structure and Molecular Interactions

Barakat et al. (2017) explored the intermolecular interactions, Hirshfeld surface analysis, DFT, and thermal analysis of a derivative synthesized from 5-bromo-1H-indole, demonstrating good thermal stability and detailed insights into its electronic and molecular structure Barakat et al., 2017.

Synthesis and Chemical Reactions

- Zhao-chan (2013) reported on the efficient synthesis of a derivative through a NBS-promoted reaction, highlighting the compound's ease of synthesis and potential as a precursor for further chemical transformations Gao Zhao-chan, 2013.

- Murai et al. (2012) developed photoreactive diazirinyl indole derivatives from bromoindole derivatives, showcasing their utility in biological functional analysis through photoaffinity labeling Murai et al., 2012.

Antimicrobial Activity

Mageed et al. (2021) investigated new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole for their antimicrobial activity, finding high antibacterial potential in the synthesized derivatives Mageed et al., 2021.

Synthetic Pathways and Chemical Frameworks

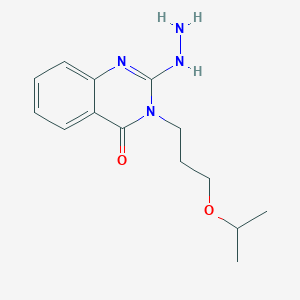

- Alekseyev et al. (2015) detailed a synthesis method for heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, highlighting the method's value in constructing complex molecular structures Alekseyev et al., 2015.

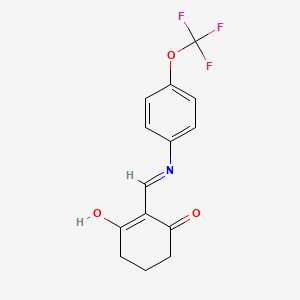

- Mphahlele et al. (2016) described the annulation and trifluoroacetylation of indole-based chalcones, leading to novel 3-trifluoroacetylindole-chalcone derivatives with detailed structural characterization Mphahlele et al., 2016.

Mechanism of Action

Target of Action

It is known that similar indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radio sensitizing properties . These compounds usually act on key molecules and their signal transduction pathways that regulate cell growth and proliferation .

Mode of Action

Similar compounds are known to interact with their targets, leading to changes in cell growth and proliferation . They can inhibit the growth of tumor cells while reducing the effect on normal cells, thus increasing the selectivity to tumors and reducing the toxicity to normal tissues .

Biochemical Pathways

Similar compounds are known to affect various biochemical pathways that regulate cell growth and proliferation .

Result of Action

Similar compounds are known to inhibit the growth of tumor cells while reducing the effect on normal cells .

properties

IUPAC Name |

5-bromo-1-(difluoromethyl)indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF2N/c10-7-1-2-8-6(5-7)3-4-13(8)9(11)12/h1-5,9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYNMWDBGPEOCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2C(F)F)C=C1Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2610186.png)

![[1-Amino-4-(difluoromethyl)cyclohexyl]methanol](/img/structure/B2610187.png)

![2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2610189.png)

![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-ethoxybenzylidene)propanehydrazide](/img/structure/B2610190.png)

![pyrazin-2-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2610196.png)

![7-benzyl-1,3-dimethyl-8-[(2Z)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2610199.png)